Cas no 133567-10-9 (methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride)

Technical Introduction: Methyl cis-3-methylpiperidine-4-carboxylate hydrochloride is a chiral piperidine derivative with a carboxylate ester functional group. The cis-configuration of the 3-methyl and 4-carboxylate substituents imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The hydrochloride salt enhances stability and solubility, facilitating handling and purification. This compound is particularly useful in the development of bioactive molecules, including potential ligands or building blocks for medicinal chemistry applications. Its rigid piperidine scaffold and functional group versatility enable precise structural modifications, supporting the synthesis of stereochemically defined targets.
methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride structure
133567-10-9 structure
Product name:methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride
CAS No:133567-10-9
MF:C8H16ClNO2
MW:193.671141624451
MDL:MFCD20261476
CID:4589163
PubChem ID:14869355

methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride
    • CIS-METHYL 3-METHYLPIPERIDINE-4-CARBOXYLATE HCL
    • (3R,4R)-Methyl 3-methylpiperidine-4-carboxylate hydrochloride
    • methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride
    • methyl (3R,4R)-3-methylpiperidine-4-carboxylate;hydrochloride
    • 1400797-25-2
    • (3R,4R)-Methyl3-methylpiperidine-4-carboxylatehydrochloride
    • CS-0170854
    • EN300-305350
    • AKOS027324274
    • rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate hydrochloride
    • 133567-10-9
    • Methyl (3R,4R)-3-methylpiperidine-4-carboxylatehydrochloride
    • MFCD20261476
    • AS-37714
    • MDL: MFCD20261476
    • Inchi: 1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1
    • InChI Key: LIBNHIYBEVBSKI-UOERWJHTSA-N
    • SMILES: Cl.O(C)C([C@@H]1CCNC[C@@H]1C)=O

Computed Properties

  • Exact Mass: 193.0869564 g/mol
  • Monoisotopic Mass: 193.0869564 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 193.67
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Color/Form: White to Yellow Solid

methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride Security Information

methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100389-1-1G
methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride
133567-10-9 97%
1g
¥ 3,036.00 2023-04-07
AstaTech
60938-1/G
CIS-METHYL 3-METHYLPIPERIDINE-4-CARBOXYLATE HCL
133567-10-9 95%
1g
$560 2023-09-16
Enamine
EN300-305350-0.25g
rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate hydrochloride
133567-10-9 95.0%
0.25g
$403.0 2025-03-19
Enamine
EN300-305350-0.5g
rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate hydrochloride
133567-10-9 95.0%
0.5g
$635.0 2025-03-19
TRC
C475895-50mg
cis-Methyl 3-Methylpiperidine-4-carboxylate Hydrochloride
133567-10-9
50mg
$ 95.00 2022-04-01
TRC
C475895-10mg
cis-Methyl 3-Methylpiperidine-4-carboxylate Hydrochloride
133567-10-9
10mg
$ 50.00 2022-04-01
Enamine
EN300-305350-5g
rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate hydrochloride
133567-10-9 95%
5g
$2201.0 2023-09-05
1PlusChem
1P00HTFA-100mg
Cis-methyl 3-methylpiperidine-4-carboxylate hydrochloride
133567-10-9 97.00%
100mg
$138.00 2023-12-22
A2B Chem LLC
AI30486-5g
cis-Methyl 3-methylpiperidine-4-carboxylate HCl
133567-10-9 97%
5g
$1314.00 2024-01-04
abcr
AB307181-100mg
cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride, 95%; .
133567-10-9 95%
100mg
€263.00 2024-04-19

Additional information on methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride

Methyl cis-3-methylpiperidine-4-carboxylate Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, methyl cis-3-methylpiperidine-4-carboxylate hydrochloride (CAS 133567-10-9) has emerged as a valuable synthetic intermediate with diverse applications. This piperidine derivative, characterized by its cis-3-methylpiperidine core and methyl carboxylate functionality, plays a crucial role in pharmaceutical research and fine chemical synthesis.

The compound's structural features make it particularly interesting for medicinal chemistry applications. The piperidine ring system is a common pharmacophore found in numerous bioactive molecules, while the methyl ester group offers versatile synthetic handles for further derivatization. Researchers are increasingly exploring its potential in developing novel central nervous system (CNS) active compounds, given the prevalence of similar structures in neuropharmacological agents.

Recent trends in chemical synthesis have highlighted the importance of chiral building blocks like methyl cis-3-methylpiperidine-4-carboxylate HCl. The compound's stereochemistry at the 3- and 4-positions makes it particularly valuable for asymmetric synthesis. Pharmaceutical companies are showing growing interest in such intermediates for developing enantiomerically pure drugs, especially in light of stricter regulatory requirements for chiral pharmaceuticals.

The synthesis of 133567-10-9 typically involves multi-step procedures starting from commercially available piperidine derivatives. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic methods to install the cis-3-methyl configuration while minimizing waste generation. These advancements align with current industry priorities for sustainable chemical manufacturing.

From a physicochemical perspective, methyl cis-3-methylpiperidine-4-carboxylate hydrochloride exhibits properties typical of amino ester salts. The hydrochloride salt form enhances its stability and solubility in aqueous systems, making it particularly suitable for various synthetic transformations. Analytical characterization typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm both identity and purity.

In pharmaceutical applications, this compound serves as a precursor for various bioactive molecules. Its structural similarity to neurotransmitter analogues has prompted investigations into its use for developing neuromodulatory agents. The methyl ester functionality allows for straightforward conversion to amides or acids, enabling rapid generation of compound libraries for biological screening.

The market for specialized synthetic intermediates like methyl cis-3-methylpiperidine-4-carboxylate HCl has seen steady growth, driven by increasing demand from contract research organizations and pharmaceutical developers. Suppliers are responding by offering the compound in various quantities, from milligram-scale for research purposes to kilogram quantities for process development. Quality control remains paramount, with analytical certificates typically accompanying commercial samples.

Storage and handling of 133567-10-9 require standard laboratory precautions for organic salts. The compound is generally stable under recommended conditions, though proper storage in sealed containers at controlled temperatures helps maintain its integrity over extended periods. These handling considerations are particularly important for researchers working with sensitive synthetic sequences.

Emerging applications for this compound extend beyond traditional pharmaceutical uses. Materials science researchers are exploring its potential as a monomer or building block for specialty polymers with unique properties. The piperidine-carboxylate structure may impart interesting characteristics to polymeric materials, particularly in the development of functional coatings or membranes.

For synthetic chemists, methyl cis-3-methylpiperidine-4-carboxylate hydrochloride offers numerous strategic advantages. The protected amine (as hydrochloride salt) and ester functionalities allow for selective transformations at either site, enabling diverse synthetic pathways. Recent literature describes innovative uses of this intermediate in complex molecule synthesis, particularly in natural product analog development.

Quality specifications for research-grade 133567-10-9 typically include purity assessments by HPLC, residual solvent analysis, and confirmation of stereochemical integrity. These parameters are crucial for ensuring reproducible results in synthetic applications. Analytical methods continue to evolve, with advanced techniques like chiral HPLC and LC-MS becoming standard for thorough characterization.

The future outlook for methyl cis-3-methylpiperidine-4-carboxylate HCl appears promising, with potential applications expanding into new areas of chemical research. As synthetic methodologies advance and the demand for structurally diverse building blocks grows, this compound is likely to maintain its importance in both academic and industrial settings. Ongoing research into its reactivity patterns may uncover additional valuable transformations.

For researchers sourcing this material, several commercial suppliers offer methyl cis-3-methylpiperidine-4-carboxylate hydrochloride with varying levels of purity and packaging options. The development of more efficient synthetic routes may further improve accessibility and reduce costs, benefiting the broader scientific community engaged in innovative chemical synthesis.

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(CAS:133567-10-9)methyl cis-3-methylpiperidine-4-carboxylate;hydrochloride
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Purity:99%
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